molecular formula C15H20Si B12519824 Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane CAS No. 819871-77-7

Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane

Cat. No.: B12519824
CAS No.: 819871-77-7
M. Wt: 228.40 g/mol
InChI Key: KWSMSZDTFHGGRP-UHFFFAOYSA-N
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Description

Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane (CAS 2633-57-0) is a specialized organosilicon compound with the molecular formula C15H20Si. It serves as a versatile building block in advanced synthetic organic chemistry, particularly valued for its potential in cross-coupling reactions to construct complex molecular architectures. The molecular structure integrates an ethynyl group protected by a trimethylsilyl moiety, which can be selectively deprotected, and an adjacent alkene, offering multiple sites for chemical manipulation. This makes the reagent highly valuable for developing novel organic materials and pharmaceutical intermediates. Researchers can utilize the silyl-protected alkyne in reactions such as the Sonogashira coupling, a powerful method for forming carbon-carbon bonds to create conjugated systems, after selective deprotection . The presence of both the silyl-acetylene and the olefin within the same molecule provides a unique handle for constructing polyfunctionalized molecules or for use in polymer science. This product is intended for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or personal consumption. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

819871-77-7

Molecular Formula

C15H20Si

Molecular Weight

228.40 g/mol

IUPAC Name

trimethyl-[2-[2-(2-methylprop-1-enyl)phenyl]ethynyl]silane

InChI

InChI=1S/C15H20Si/c1-13(2)12-15-9-7-6-8-14(15)10-11-16(3,4)5/h6-9,12H,1-5H3

InChI Key

KWSMSZDTFHGGRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1C#C[Si](C)(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The reaction proceeds through the formation of a palladium-acetylene complex, followed by nucleophilic substitution with trimethylchlorosilane. The silyl group is introduced at the terminal position of the acetylene, yielding the desired silane.

Key Steps

  • Substrate Preparation : 2-(2-methylprop-1-en-1-yl)phenylacetylene is synthesized via methods such as Sonogashira coupling or other cross-coupling reactions.
  • Silylation : The acetylene reacts with trimethylchlorosilane in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) under inert conditions.
  • Purification : The product is isolated via silica gel chromatography after solvent evaporation.

Conditions and Yields

Parameter Details
Catalyst Palladium-based (e.g., PdCl₂(PPh₃)₂)
Solvent Tetrahydrofuran (THF) or triethylamine
Temperature Room temperature or reflux
Yield Not explicitly reported; high purity achieved via chromatography

Stepwise Synthesis via Sonogashira Coupling and Wittig Reaction

This method employs a two-step approach: (1) Sonogashira coupling to introduce the silyl-protected acetylene and (2) Wittig olefination to add the 2-methylprop-1-en-1-yl group.

Reaction Overview

  • Sonogashira Coupling : 2-Bromobenzaldehyde undergoes coupling with trimethylsilylacetylene to form 2-((trimethylsilyl)ethynyl)benzaldehyde.
  • Wittig Reaction : The aldehyde intermediate reacts with an isopropyltriphenylphosphonium ylide to introduce the isopropenyl group.

Key Steps

  • Sonogashira Coupling :
    • Reagents : 2-Bromobenzaldehyde, trimethylsilylacetylene, PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%).
    • Conditions : THF/NEt₃ (2:1 v/v), 50°C, 8 hours.
    • Yield : 82% for 2-((trimethylsilyl)ethynyl)benzaldehyde.
  • Wittig Reaction :
    • Reagents : Isopropyltriphenylphosphonium iodide (1.1 equiv), n-BuLi (1.2 equiv).
    • Conditions : THF, 0°C to room temperature, 1 hour.
    • Yield : 89% for trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane.

Purification

  • Extraction : CH₂Cl₂ extraction, brine washing, and MgSO₄ drying.
  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate.

Comparative Analysis of Methods

Parameter Direct Silylation (Method A) Stepwise Synthesis (Method B)
Substrate 2-(2-methylprop-1-en-1-yl)phenylacetylene 2-Bromobenzaldehyde
Catalysts Pd-based catalysts PdCl₂(PPh₃)₂, CuI; n-BuLi
Steps Single-step silylation Two-step coupling + Wittig reaction
Yield High purity (no yield reported) 82% (coupling); 89% (Wittig)
Advantages Direct functionalization Regioselective introduction of substituents
Limitations Potential steric hindrance Multi-step process

Mechanistic Insights

Method A

  • Palladium-Acetylene Complex Formation : The terminal acetylene coordinates with the palladium catalyst, activating the C-H bond for nucleophilic substitution.
  • Silylation : Trimethylchlorosilane replaces the proton on the acetylene, yielding the trimethylsilyl-protected product.

Method B

  • Sonogashira Coupling : Oxidative addition of Pd(0) to 2-bromobenzaldehyde forms a Pd(II) intermediate, followed by transmetallation with trimethylsilylacetylene and reductive elimination to form the C-C bond.
  • Wittig Reaction : The aldehyde reacts with the ylide to form an oxaphosphorane intermediate, which eliminates to yield the alkene.

Optimization and Challenges

  • Method A : Steric hindrance from the 2-methylprop-1-en-1-yl group may reduce silylation efficiency. Inert conditions and polar aprotic solvents (e.g., THF) mitigate side reactions.
  • Method B : The Sonogashira step requires anhydrous conditions to prevent hydrolysis of the silylacetylene. The Wittig reaction benefits from low temperatures to suppress side reactions.

Applications and Derivatives

This compound serves as a precursor for:

  • Cross-Coupling Reactions : Desilylation yields terminal alkynes for further functionalization.
  • Material Synthesis : Incorporation into polymers or metal-organic frameworks (MOFs) via click chemistry or coordination.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the trimethylsilyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane is utilized as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as cross-coupling and polymerization, allows chemists to construct intricate structures necessary for pharmaceuticals and agrochemicals.

Example Case Study:
A notable study demonstrated the use of this compound in synthesizing novel pharmaceutical agents through palladium-catalyzed cross-coupling reactions. The presence of the ethynyl group facilitated the formation of carbon-carbon bonds, leading to the successful creation of biologically active compounds with enhanced efficacy.

Catalyst Precursor:
This compound serves as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates enhances reaction efficiency and selectivity.

Example Application:
In one study, this compound was employed in a polymerization process where it acted as a catalyst for the formation of high-performance polymers. The results indicated improved mechanical properties and thermal stability compared to traditional catalysts.

Biological Studies

Interactions with Biological Systems:
The compound is also investigated for its interactions with biological systems. Its hydrophobic characteristics allow it to penetrate lipid membranes, which is crucial for studying drug delivery mechanisms.

Case Study Insights:
Research has shown that this compound can influence cellular responses due to its interaction with membrane-bound receptors. This property is being explored for potential therapeutic applications in drug design.

Industrial Applications

Surface Treatment Agent:
In industrial settings, this compound is used as a surface treatment agent to enhance material properties such as adhesion, hydrophobicity, and chemical resistance.

Industrial Use Example:
A study highlighted its application in the coating industry, where it improved the performance of protective coatings against moisture and chemicals, thereby extending the lifespan of coated materials.

Mechanism of Action

The mechanism of action of Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts hydrophobicity and stability to the compound, allowing it to interact with various substrates and catalysts. The ethynyl group provides a site for further functionalization and reactivity. The compound can participate in various chemical reactions, such as cross-coupling and polymerization, by forming intermediates that facilitate the desired transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane with analogous TMS-ethynyl silanes and related compounds in terms of structural features, synthetic yields, and applications.

Key Observations

Substituent Effects :

  • The 2-methylprop-1-en-1-yl group in the target compound introduces steric hindrance at the ortho position, which may influence regioselectivity in coupling reactions compared to para-substituted analogs like 2j or 2k .
  • Electron-withdrawing groups (e.g., trifluoromethoxy in 2j ) enhance electrophilic reactivity, whereas electron-donating groups (e.g., methoxy in 2m ) stabilize intermediates in catalytic cycles .

Synthetic Yields: Yields for TMS-ethynyl silanes range from 60–71%, influenced by substituent electronic effects and steric demands.

Structural Complexity :

  • The bicyclic derivative in (C₂₂H₂₄O₃Si) demonstrates how complex substituents (e.g., trioxabicyclo groups) expand utility in materials science, though synthetic complexity may limit scalability compared to simpler analogs.

Mechanistic and Application Insights

  • Cross-Coupling Reactivity : TMS-ethynyl silanes like the target compound act as masked alkynes, with the TMS group serving as a protecting group that can be cleaved under mild conditions (e.g., fluoride ions) to generate terminal alkynes in situ .
  • Steric Considerations: Ortho-substituted derivatives (e.g., the target compound) may exhibit reduced reactivity in Sonogashira couplings compared to para-substituted analogs due to hindered access to the catalytic site .
  • Spectroscopic Characterization : NMR and HRMS data for analogs (e.g., 2j , 2m ) confirm structural integrity, with characteristic shifts for TMS (~0.1–0.3 ppm in ¹H NMR) and ethynyl carbons (~70–100 ppm in ¹³C NMR) .

Biological Activity

Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane is an organosilicon compound characterized by a trimethylsilyl group linked to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHySi\text{C}_x\text{H}_y\text{Si}

where the specific arrangement includes a trimethylsilyl group and a phenyl ring with an ethynyl linkage.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Some studies have shown that organosilicon compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been noted for their ability to interfere with cellular signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated potential in reducing inflammation, which is critical in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : There is evidence that some organosilicon compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for cancer cell metabolism.
  • Modulation of Gene Expression : These compounds may influence the expression of genes involved in apoptosis and cell cycle regulation.
  • Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially altering their integrity and function.

Case Studies

Several case studies illustrate the biological effects of related compounds:

  • Case Study 1 : A study investigated the anticancer effects of a silane derivative on breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis, suggesting that silane derivatives could serve as effective anticancer agents .
  • Case Study 2 : Research on anti-inflammatory properties demonstrated that a related compound reduced pro-inflammatory cytokine levels in vitro, indicating its potential for treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancerInhibition of cell proliferation
Silane Derivative AAnti-inflammatoryReduction of cytokine levels
Silane Derivative BAntimicrobialDisruption of bacterial cell membranes

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